
ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate, also known as antioxidant 1010, is a phenolic antioxidant used in various industries. It is widely used in polymers, plastics, and rubber industries to prevent degradation of materials caused by oxidation.
Wirkmechanismus
Antioxidant 1010 works by inhibiting the oxidation process. It acts as a free radical scavenger, neutralizing free radicals and preventing them from causing oxidative damage. Antioxidant 1010 also works by chelating metal ions, which can catalyze the oxidation process.
Biochemical and Physiological Effects:
Antioxidant 1010 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases. Antioxidant 1010 has also been shown to have a protective effect on the liver, reducing liver damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Antioxidant 1010 has several advantages for lab experiments. It is readily available and easy to use. It is also stable and has a long shelf life. However, it has some limitations. It can interfere with certain assays, and its effectiveness can vary depending on the type of material being studied.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010. One area of research is the development of new synthesis methods to improve the yield and purity of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010. Another area of research is the development of new applications for ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010, particularly in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010 and its potential therapeutic applications.
Synthesemethoden
Antioxidant 1010 can be synthesized through a multi-step process. The first step involves the reaction of 3,5-di-tert-butylphenol with ethyl chloroformate to form ethyl 3,5-di-tert-butyl-4-hydroxybenzoate. The second step involves the reaction of ethyl 3,5-di-tert-butyl-4-hydroxybenzoate with piperidine to form ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate. The final step involves the esterification of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate with ethanol to form ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010.
Wissenschaftliche Forschungsanwendungen
Antioxidant 1010 has been extensively studied for its ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate properties. It has been shown to be effective in preventing oxidation of various materials, including polymers, plastics, and rubber. Antioxidant 1010 has also been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 1-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3/c1-8-27-21(26)16-10-9-11-24(14-16)15-17-12-18(22(2,3)4)13-19(20(17)25)23(5,6)7/h12-13,16,25H,8-11,14-15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQJGFBCASOIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)
![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)
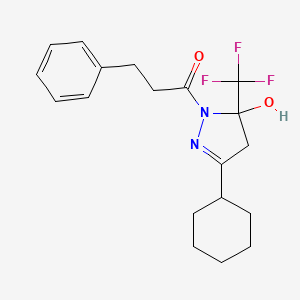
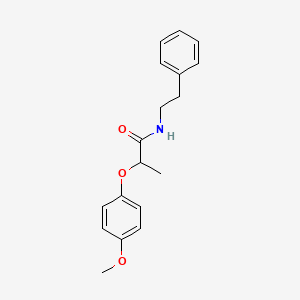
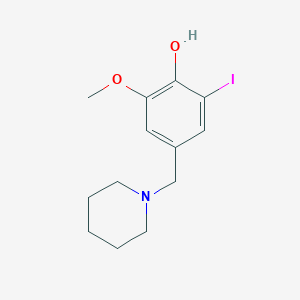
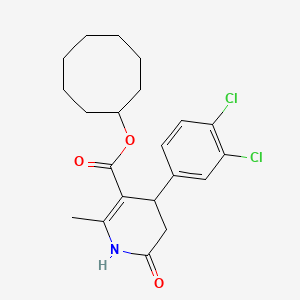
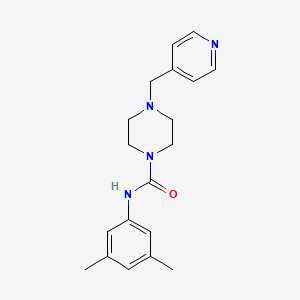
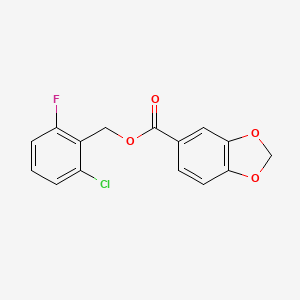
![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4930689.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930692.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4930705.png)